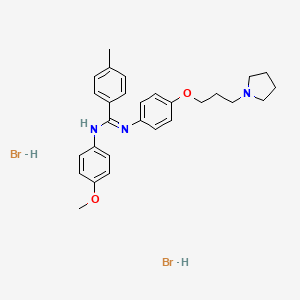

N'-(p-Methoxyphenyl)-N-(p-(3-pyrrolidinylpropoxy)phenyl)-p-toluamidine dihydrobromide

Description

N'-(p-Methoxyphenyl)-N-(p-(3-pyrrolidinylpropoxy)phenyl)-p-toluamidine dihydrobromide is a synthetic organic compound characterized by a toluamidine backbone substituted with:

- A p-methoxyphenyl group at the N'-position.

- A p-(3-pyrrolidinylpropoxy)phenyl group at the N-position.

- Two hydrobromic acid counterions, enhancing solubility and stability.

Its dihydrobromide salt form improves aqueous solubility compared to free-base analogs, a common strategy in drug development .

Properties

CAS No. |

80785-13-3 |

|---|---|

Molecular Formula |

C28H35Br2N3O2 |

Molecular Weight |

605.4 g/mol |

IUPAC Name |

N-(4-methoxyphenyl)-4-methyl-N'-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]benzenecarboximidamide;dihydrobromide |

InChI |

InChI=1S/C28H33N3O2.2BrH/c1-22-6-8-23(9-7-22)28(29-24-10-14-26(32-2)15-11-24)30-25-12-16-27(17-13-25)33-21-5-20-31-18-3-4-19-31;;/h6-17H,3-5,18-21H2,1-2H3,(H,29,30);2*1H |

InChI Key |

FRSPUMUQHBPLMS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=NC2=CC=C(C=C2)OCCCN3CCCC3)NC4=CC=C(C=C4)OC.Br.Br |

Origin of Product |

United States |

Biological Activity

N'-(p-Methoxyphenyl)-N-(p-(3-pyrrolidinylpropoxy)phenyl)-p-toluamidine dihydrobromide, a compound with significant potential in pharmacology, exhibits various biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C28H35Br2N3O2

- Molecular Weight : 591.45 g/mol

- CAS Registry Number : 3067069

- RTECS Number : CV6285200

The compound is believed to interact with various biological targets, primarily focusing on its effects on neurotransmitter systems and potential antitumor activity. It has been shown to possess affinity for serotonin receptors, particularly 5-HT1A receptors, which play a crucial role in mood regulation and anxiety .

Antitumor Activity

Recent studies have indicated that this compound may exhibit antitumor properties. For instance, it has been tested against several cancer cell lines, demonstrating significant inhibition rates.

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 | 100.07 | 8.99 |

| HepG2 | 99.98 | 6.92 |

| DU145 | 99.93 | 7.89 |

| MCF7 | 100.39 | 8.26 |

These results suggest that the compound induces apoptosis in cancer cells by arresting the cell cycle at the S phase and altering the expression of apoptosis-related proteins such as Bax and Bcl-2 .

Neuropharmacological Effects

The compound's interaction with serotonin receptors has been explored in various animal models. It has demonstrated dose-dependent antagonism of hypothermia induced by specific agonists, indicating its potential role as a modulator of serotonergic activity .

Toxicological Profile

The acute toxicity of this compound has been assessed in rodent models, revealing an LD50 of approximately 400 mg/kg when administered orally . While specific toxic effects were not detailed, this information underscores the importance of further safety evaluations.

Case Studies and Research Findings

- Study on Antitumor Mechanisms : A study published in Cancer Research highlighted the compound's ability to induce apoptosis through mitochondrial pathways, emphasizing its potential for cancer therapy .

- Neuropharmacological Assessment : Research conducted on rat models demonstrated that the compound effectively antagonized serotonin receptor-mediated responses, suggesting therapeutic implications for anxiety and depression management .

Comparison with Similar Compounds

BD 1008 (N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide)

- Structural Similarities :

- Both compounds feature a pyrrolidinyl moiety and a dihydrobromide salt.

- BD 1008 includes a 3,4-dichlorophenyl group, while the target compound uses a p-methoxyphenyl substituent.

- Functional Differences :

BD 1047 (N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide)

- Structural Similarities: Shares the dihydrobromide salt and 3,4-dichlorophenyl group with BD 1006. Differs in the dimethylamino group instead of pyrrolidinyl.

- Pharmacological Insights: BD 1047 exhibits sigma-1 receptor antagonism (Ki = 0.8 nM) but lower selectivity than BD 1008 . The target compound’s pyrrolidinylpropoxy chain may confer prolonged receptor interaction due to increased hydrophobicity compared to BD 1047’s shorter dimethylamino chain.

N-(p-Methoxyphenyl)-N-(2-pyrimidyl)-N,N-dimethylene-diamine (Compound 200)

- Structural Similarities :

- Contains a p-methoxyphenyl group and a heterocyclic pyrimidine ring.

- Functional Contrasts :

Data Table: Key Properties of Compared Compounds

Research Findings and Hypotheses

Role of the p-Methoxyphenyl Group

- The methoxy (-OCH₃) group in the target compound likely improves lipophilicity and CNS penetration compared to BD 1008/1047’s chlorinated phenyl groups.

Pyrrolidinylpropoxy Chain vs. Dimethylamino Group

- The pyrrolidinylpropoxy chain in the target compound may extend its duration of action by promoting stronger van der Waals interactions with hydrophobic receptor pockets. In contrast, BD 1047’s dimethylamino group offers faster dissociation kinetics .

Dihydrobromide Salt Advantages

- Both the target compound and BD analogs use dihydrobromide salts to enhance aqueous solubility (critical for intravenous administration) and crystalline stability, reducing hygroscopicity issues common in free amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.